molecular formula C19H13F3N2O2S B2600330 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-82-7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2600330
CAS RN: 330189-82-7
M. Wt: 390.38
InChI Key: ODJBHPRWATUXSZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as Compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer therapy and neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Research on derivatives of thiazolyl benzamides has shown promising anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial Agents

A series of thiazole derivatives has been synthesized and evaluated for antimicrobial activity, displaying potent effects against various pathogenic strains. Specifically, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed higher antibacterial activity against Gram-positive strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Antifungal Activity

Novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have been prepared and tested for their antifungal activity, showing low to moderate effects. This suggests their potential application in developing antifungal agents, although the efficacy varies widely among the synthesized compounds (Saeed et al., 2008).

Fluorescence Studies

Fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, highlighting their excellent photophysical properties. These compounds show significant potential in applications requiring solid-state fluorescence and aggregation-induced emission effects, underscoring their utility in materials science and molecular imaging (Zhang et al., 2017).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c1-11(25)16-15(12-6-3-2-4-7-12)23-18(27-16)24-17(26)13-8-5-9-14(10-13)19(20,21)22/h2-10H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJBHPRWATUXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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